molecular formula C16H16N4O B2361266 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 897623-17-5

1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2361266
CAS No.: 897623-17-5
M. Wt: 280.331
InChI Key: GALRRITVDLNNRJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This interaction leads to significant changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the induction of apoptosis within the cells .

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates that the compound is effective in inhibiting the growth of these cells .

Biochemical Analysis

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one typically involves a series of transformations. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. This is then treated with appropriate reagents to yield the desired compound . Industrial production methods often utilize ultrasonic-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h4-7,9-10H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALRRITVDLNNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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